Irinotecan Hydrochloride Trihydrate is a synthetic, water-soluble derivative of camptothecin, a naturally occurring alkaloid extracted from the bark and stem of the Chinese tree Camptotheca acuminata. [] It is classified as a topoisomerase I inhibitor and is widely studied for its antitumor activity. [, , ] Irinotecan Hydrochloride Trihydrate serves as a valuable tool in scientific research, particularly in preclinical studies, to investigate its mechanisms of action, explore potential therapeutic applications, and develop novel drug delivery systems for various types of cancer. [, , , , , , ]
The synthesis of irinotecan hydrochloride trihydrate typically involves several key steps:
Irinotecan hydrochloride trihydrate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its chemical formula is , with a molecular weight of approximately 677.19 g/mol.
Irinotecan hydrochloride trihydrate participates in several chemical reactions relevant to its pharmacological function:
The mechanism of action for irinotecan hydrochloride trihydrate involves several steps:
Irinotecan hydrochloride trihydrate exhibits several notable physical and chemical properties:
Irinotecan hydrochloride trihydrate has significant applications in oncology:
Irinotecan hydrochloride trihydrate (IHT) originates from strategic derivatization of camptothecin (CPT), a cytotoxic quinoline alkaloid isolated from Camptotheca acuminata [1] [10]. Early CPT clinical utility was limited by poor water solubility and severe toxicity. To address these limitations, semi-synthetic approaches focused on modifying CPT’s A- and B-rings while preserving the essential E-ring lactone moiety required for biological activity [7] [10]. The pivotal innovation was the introduction of a 10-hydroxy group and a 7-ethyl substituent, coupled with a bis-piperidine side chain linked via carbamate at position 10 (C10) [3] [6]. This modification yielded SN-38 (7-ethyl-10-hydroxycamptothecin)—a potent topoisomerase I inhibitor—while positioning IHT as a prodrug designed for controlled activation in vivo [1] [10].
The synthetic route involves Friedländer condensation to assemble CPT’s pentacyclic core, followed by regioselective functionalization:
Table 1: Key Camptothecin Derivatives and Their Structural Modifications
Compound | C7 Substituent | C10 Modification | Water Solubility | Active Metabolite |
---|---|---|---|---|
Camptothecin (CPT) | H | H | Low | CPT |
Topotecan | CH₃ | -N(CH₃)₂ (basic) | Moderate | Topotecan |
Irinotecan (IHT) | C₂H₅ | -OC(O)N(CH₂CH₂)₂N (bis-piperidine) | High | SN-38 |
SN-38 | C₂H₅ | OH | Low | SN-38 |
The bis-piperidine moiety (1,4’-bipiperidine) attached to C10 via a carbamate bond is IHT’s defining structural feature, resolving CPT’s inherent hydrophobicity [1] [8]. This modification confers three critical advantages:
Solubility thermodynamics confirm the role of protonation:
IHT exhibits complex solid-state behavior due to water-dependent phase transitions and hydrate stability [2] [6]. Commercial IHT exists as a trihydrate (Form b), characterized by five distinct PXRD peaks at 2θ = 7.60°, 8.30°, 9.55°, 11.00°, and 12.40° and rod-like crystals [2] [6]. Key transformations include:
Table 2: Solid-State Characteristics of Irinotecan Hydrochloride Polymorphs
Form | Hydration State | Thermal Stability | PXRD Peaks (2θ) | Gibbs Free Energy (ΔG) |
---|---|---|---|---|
Trihydrate (Form b) | 3 H₂O | Up to 60°C | 7.60°, 8.30°, 9.55°, 11.00°, 12.40° | -4.2 kJ/mol (vs. anhydrate) |
Anhydrate α | 0 H₂O | Metastable | 8.15°, 9.80°, 12.85° | 0 (reference) |
Anhydrate β | 0 H₂O | Unstable | 7.95°, 9.20°, 11.75° | +2.1 kJ/mol |
Monohydrate | 1 H₂O | Transitional | Not reported | -1.8 kJ/mol |
ConclusionStructural optimization of IHT balances targeted bioactivation (via SN-38 release), solubility enhancement (via bis-piperidine protonation), and solid-state stability (through trihydrate formation). These innovations transform natural camptothecin into a clinically viable prodrug, demonstrating how rational derivatization addresses inherent physicochemical limitations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7